molecular formula C9H15BrClN3 B6276996 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride CAS No. 2763749-93-3

4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No. B6276996
CAS RN: 2763749-93-3
M. Wt: 280.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride (4-BE3P) is an organic synthetic compound derived from the pyrazole family of heterocyclic compounds. It has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. 4-BE3P has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, anti-viral, and anti-fungal actions. It has also been investigated for its potential use in drug discovery and development.

Scientific Research Applications

4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, anti-viral, and anti-fungal actions. It has also been investigated for its potential use in drug discovery and development. In addition, 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been studied for its potential applications in the fields of biochemistry and pharmacology. It has been used in a variety of studies, including studies of the structure and function of enzymes, protein-protein interactions, and drug metabolism.

Mechanism of Action

The exact mechanism of action of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is still not fully understood. However, it is believed to act as a modulator of the activity of certain enzymes and receptors, such as the cyclooxygenase-2 (COX-2) enzyme and the cannabinoid receptor (CB1). It is also thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been found to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, analgesic, anti-cancer, anti-viral, and anti-fungal effects. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. In addition, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to using 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in laboratory experiments. For example, it is a relatively new compound, and its exact mechanism of action is still not fully understood. In addition, it is not always easy to obtain pure samples of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, which can affect the accuracy of experiments.

Future Directions

There are a number of potential future directions for the study of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride. For example, further research could be conducted to better understand the exact mechanism of action of the compound. In addition, further studies could be conducted to explore the potential therapeutic applications of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride. Finally, further research could be conducted to investigate the potential side effects of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, as well as to develop new methods for synthesizing the compound.

Synthesis Methods

4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can be synthesized through a variety of methods, including the use of a Grignard reaction, a Suzuki–Miyaura coupling, and a Sonogashira coupling. The Grignard reaction involves the use of a Grignard reagent, such as MgBr2, to react with an aldehyde or ketone to form a tertiary alcohol. The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkynyl halide. All of these methods have been used to synthesize 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "4-bromo-1-ethyl-1H-pyrazole", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "4-bromo-1-ethyl-1H-pyrazole is reacted with pyrrolidine in the presence of a suitable solvent and base to form 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole." ] }

CAS RN

2763749-93-3

Product Name

4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Molecular Formula

C9H15BrClN3

Molecular Weight

280.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.